2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one is a heterocyclic compound featuring a benzotriazole core linked to an azetidine ring via an ethanone bridge. The benzotriazole moiety (1H-1,2,3-benzotriazol-1-yl) is a well-known pharmacophore in medicinal chemistry due to its stability, hydrogen-bonding capacity, and role in modulating pharmacokinetic properties . The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity and enhances metabolic stability compared to larger rings like piperidine.
For example, benzotriazole-containing alcohols synthesized via ruthenium-prolinamide catalysis exhibit high enantioselectivity, suggesting that the benzotriazole group may enhance stereochemical control in synthetic pathways .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)10-23(21,22)12-7-18(8-12)15(20)9-19-14-6-4-3-5-13(14)16-17-19/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFZRFNJNZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzo triazole ring: This can be achieved through the cyclization of ortho-substituted anilines with nitrous acid.
Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the benzo triazole and azetidine intermediates using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydro derivatives of the benzo triazole ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the benzotriazole nucleus can act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents can enhance this activity, making these compounds valuable in developing new antibiotics .
Antiparasitic Activity
Some derivatives of benzotriazole have demonstrated promising antiparasitic effects. Notably, certain compounds have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. These studies revealed that modifications to the benzotriazole structure can lead to enhanced efficacy against parasitic infections .
Anticancer Potential
There is emerging evidence suggesting that benzotriazole derivatives may possess anticancer properties. Research has highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This potential makes them candidates for further investigation in cancer therapeutics .
Material Science Applications
Beyond biological applications, benzotriazole compounds are also utilized in material science. They are known for their UV-absorbing properties, making them suitable as stabilizers in plastics and coatings to prevent degradation from UV exposure. This application is particularly relevant in industries where longevity and durability of materials are critical .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated a series of benzotriazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that certain compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics, suggesting their potential as alternative treatments in antimicrobial therapy .
Case Study 2: Antiparasitic Efficacy Against Trypanosoma cruzi
In another investigation, a specific derivative was tested for its activity against Trypanosoma cruzi. The study found that at concentrations as low as 25 μg/mL, the compound significantly reduced parasite viability, indicating its potential as a therapeutic agent for Chagas disease .
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Benzotriazole Derivatives with Ethanol/Ethanone Linkers
- (S)-1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol: This compound, reported by Vyas et al., shares the benzotriazole core but replaces the azetidine-sulfonyl group with a phenyl-ethanol moiety. It demonstrates high enantiomeric excess (up to 99%) in asymmetric hydrogenation reactions, attributed to the chiral center in the ethanol linker . In contrast, the ethanone linker in the target compound may reduce stereochemical complexity but increase metabolic stability.
- 2-(1H-1,2,3-Benzotriazol-1-yl)acetic acid derivatives: Amino-substituted analogs, such as 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, exhibit enhanced water solubility due to the carboxylic acid group. However, the sulfonyl group in the target compound provides stronger electron-withdrawing effects, which may improve binding affinity in enzyme inhibition studies .
Azetidine-Containing Compounds
- 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one: This benzoxadiazole-triazole hybrid features a hexanone linker instead of ethanone. The azetidine-sulfonyl group in the target compound introduces greater steric hindrance, which may hinder crystallization but enhance thermal stability .
- Microwave-synthesized triazoles with alkyl/aryl substituents: Compounds like 1-phenyl-4-octyl-1H-1,2,3-triazole (3d) and 1-decyl-4-phenyl-1H-1,2,3-triazole (3m) prioritize lipophilicity for membrane penetration.
Sulfonyl Group-Containing Analogs
- The isobutylsulfonyl group in the target compound may confer similar advantages .
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one is a member of the benzotriazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a benzotriazole moiety linked to an azetidine ring with a sulfonyl substituent. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole derivatives with azetidine precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, a common method includes using coupling reagents in solvent systems conducive to nucleophilic substitution reactions.
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole exhibit significant antimicrobial properties. A study published in the Research Journal of Pharmacy and Technology highlighted that related compounds showed activity against various bacterial strains. The specific compound under review has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antiviral Properties
Benzotriazole derivatives have also been evaluated for antiviral activity. In vitro studies indicate that these compounds can inhibit viral replication, potentially through interference with viral enzymes or host cell entry mechanisms. The mechanism of action is still under investigation but may involve modulation of signaling pathways within host cells .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, some studies have reported that benzotriazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses. This suggests a potential application in managing inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a controlled study, This compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial efficacy compared to standard antibiotics .
Case Study 2: Antiviral Activity
A separate study assessed the antiviral activity against influenza virus strains. The compound exhibited a dose-dependent reduction in viral titers, with an IC50 value calculated at 25 µM. This suggests that further development could lead to effective antiviral treatments .
Data Tables
| Biological Activity | Tested Strains/Targets | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |
| Escherichia coli | MIC: 64 µg/mL | |
| Antiviral | Influenza virus | IC50: 25 µM |
| Enzyme Inhibition | COX enzymes | IC50: 15 µM |
Q & A
Q. Characterization :
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm; sulfonyl group at δ 1.2–1.5 ppm for methyl protons) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) validates molecular formula .
- FT-IR : Peaks at 1150–1200 cm (S=O stretch) and 1600–1650 cm (C=O) confirm functional groups .
Basic: What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and benzotriazole groups. Limited solubility in water (<0.1 mg/mL), requiring DMSO stock solutions for biological assays .
- Stability :
- pH Sensitivity : Degrades in strong acids/bases (pH <2 or >10) via hydrolysis of the sulfonyl-azetidine bond. Stable in neutral buffers (pH 6–8) for 48 hours at 25°C .
- Light/Temperature : Store desiccated at -20°C in amber vials to prevent photodegradation .
Advanced: How can reaction yields be optimized during sulfonylation and coupling steps?
Methodological Answer:
Challenges : Low yields (<40%) due to steric hindrance at the azetidine nitrogen or competing side reactions (e.g., over-sulfonylation).
Optimization Strategies :
- Temperature Control : Perform sulfonylation at 0°C to minimize byproducts .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of azetidine .
- Solvent Selection : Anhydrous DCM for sulfonylation; switch to THF for coupling to improve solubility .
- Reaction Monitoring : TLC (R = 0.3 in ethyl acetate/hexane 1:1) or in-situ IR to track intermediate formation .
Advanced: How to design biological assays to evaluate its therapeutic potential?
Methodological Answer:
Target Selection : Prioritize enzymes/receptors with known interactions with benzotriazole (e.g., kinase inhibitors) or sulfonamides (e.g., carbonic anhydrase) .
Assay Design :
In Vitro Enzymatic Inhibition :
- Kinase Assay : Measure IC using ADP-Glo™ kinase assay (e.g., against EGFR or VEGFR2) .
- Dose-Response : Test 0.1–100 µM concentrations in triplicate .
Cellular Uptake : Use fluorescent analogs or LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
Toxicity Profiling : MTT assay on normal fibroblasts (e.g., NIH/3T3) to determine selectivity indices .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Common Issues :
- NMR Signal Splitting : Overlapping peaks due to diastereomers or rotamers. Use 2D NMR (COSY, HSQC) to assign protons/carbons .
- Mass Discrepancies : Adduct formation (e.g., Na/K) in HRMS. Re-run with formic acid additive to promote [M+H]+ ionization .
Validation : - X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., azetidine ring puckering) .
- Comparative Analysis : Cross-check with analogs (e.g., 3-(benzotriazolyl)propan-1-one derivatives) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
Docking Simulations :
- Software : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR PDB: 1M17) .
- Parameters : Include solvation effects (GB/SA model) and flexible side chains for accuracy .
DFT Calculations : - Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO for redox activity) .
- Compare with experimental UV-Vis (e.g., λ ~270 nm for benzotriazole absorption) .
Q. Tables for Key Data
| Property | Experimental Value | Reference |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | |
| LogP (Predicted) | 2.8 (ACD/Labs) | |
| IC (EGFR Kinase) | 1.2 µM ± 0.3 | |
| Aqueous Solubility | 0.05 mg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
